4-(Diethoxyphosphorylmethyl)pyridine

Medicinal Chemistry Coordination Chemistry Anticancer Drug Design

4-(Diethoxyphosphorylmethyl)pyridine (CAS 77047-42-8), also known as diethyl (4-pyridinylmethyl)phosphonate, is a heterocyclic organophosphorus compound with the molecular formula C10H16NO3P and a molecular weight of 229.21 g/mol. It features a pyridine ring linked to a diethyl phosphonate group via a methylene bridge, positioning it as a versatile intermediate in medicinal chemistry and catalysis.

Molecular Formula C10H16NO3P
Molecular Weight 229.21 g/mol
CAS No. 77047-42-8
Cat. No. B179429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diethoxyphosphorylmethyl)pyridine
CAS77047-42-8
SynonymsDIETHYL [(4-PYRIDINYL)METHYL)]PHOSPHONATE;  77047-42-8;  SCHEMBL3658477;  4-(diethylphosphonomethyl)pyridine;  IHGJNTGEJAJEKD-UHFFFAOYSA-N;  MolPort-028-745-183
Molecular FormulaC10H16NO3P
Molecular Weight229.21 g/mol
Structural Identifiers
SMILESCCOP(=O)(CC1=CC=NC=C1)OCC
InChIInChI=1S/C10H16NO3P/c1-3-13-15(12,14-4-2)9-10-5-7-11-8-6-10/h5-8H,3-4,9H2,1-2H3
InChIKeyIHGJNTGEJAJEKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Diethoxyphosphorylmethyl)pyridine (CAS 77047-42-8): A Phosphonate-Pyridine Hybrid Building Block for Targeted Synthesis and Ligand Design


4-(Diethoxyphosphorylmethyl)pyridine (CAS 77047-42-8), also known as diethyl (4-pyridinylmethyl)phosphonate, is a heterocyclic organophosphorus compound with the molecular formula C10H16NO3P and a molecular weight of 229.21 g/mol . It features a pyridine ring linked to a diethyl phosphonate group via a methylene bridge, positioning it as a versatile intermediate in medicinal chemistry and catalysis . Recent advances have provided the first complete single-crystal X-ray structure and updated NMR and IR spectroscopic data for this compound [1].

Why 4-(Diethoxyphosphorylmethyl)pyridine (CAS 77047-42-8) Cannot Be Casually Replaced by Other Pyridylmethylphosphonate Isomers


Substituting 4-(diethoxyphosphorylmethyl)pyridine with its 2- or 3-pyridyl isomers in coordination chemistry or medicinal applications is not viable without compromising performance. Direct comparative studies using platinum(II) complexes demonstrate that the 4-pyridylmethylphosphonate ligand (4-pmpe) confers markedly higher in vitro alkylating activity and distinct in vivo antitumor efficacy compared to the 2- and 3-positional isomers [1][2]. The position of the phosphonate group dictates the geometry of the resulting metal complex and its subsequent biological interaction profile, making isomer selection a critical determinant of functional outcome [3].

4-(Diethoxyphosphorylmethyl)pyridine (CAS 77047-42-8): Quantitative Differentiation from Key Analogs and Isomers


4-pmpe Ligand Yields Superior Alkylating Activity in Platinum Complexes vs. 2- and 3-Isomers

In a series of cis-platinum(II) complexes with the general formula cis-[PtL2Cl2], where L represents diethyl 2-, 3-, or 4-pyridylmethylphosphonate ligands, the complex incorporating the 4-pmpe ligand (cis-[PtCl2(4-pmpe)2]) demonstrated the highest in vitro alkylating activity among the isomers tested [1]. The study reports a clear correlation between the alkylating activity of these complexes in vitro and their subsequent cytotoxic activity in vivo, establishing the 4-positional isomer as the preferred ligand for generating biologically active platinum species [1].

Medicinal Chemistry Coordination Chemistry Anticancer Drug Design

cis-[PtCl2(4-pmpe)2] Exhibits Moderate Nephrotoxicity Reduction vs. Cisplatin in Murine Model

In an in vivo study evaluating antitumor effect and toxicity in sarcoma Sa-180-bearing mice, the platinum complex cis-[PtCl2(4-pmpe)2] displayed a marked anticancer effect while inducing only moderate nephrotoxicity as assessed by blood urea nitrogen (BUN) and creatinine levels, in direct comparison with the clinical agent cisplatin (CDDP) [1]. This finding suggests that the 4-pmpe ligand contributes to a therapeutic profile with a potentially improved renal safety margin relative to the ammine ligands in cisplatin.

Oncology Toxicology Platinum Chemotherapeutics

Updated Spectroscopic and Structural Data Provide Definitive Characterization of 4-(Diethoxyphosphorylmethyl)pyridine

The first complete single-crystal X-ray diffraction structure of 4-(diethoxyphosphorylmethyl)pyridine has been reported, accompanied by updated 1H NMR, 13C NMR, and IR spectroscopic data that supersede earlier incomplete or outdated reports [1]. This comprehensive characterization establishes a definitive analytical benchmark for identity and purity verification, which is essential for both quality control and structure-activity relationship (SAR) studies. Prior to this work, fully reliable structural data for this compound were not available in a single, peer-reviewed source.

Analytical Chemistry Structural Biology Synthetic Methodology

Procurement-Driven Application Scenarios for 4-(Diethoxyphosphorylmethyl)pyridine (CAS 77047-42-8)


Synthesis of Platinum(II) Anticancer Complexes with Improved Renal Safety Profile

4-(Diethoxyphosphorylmethyl)pyridine serves as the essential precursor for synthesizing the 4-pmpe ligand, which upon coordination to platinum(II) yields cis-[PtCl2(4-pmpe)2]. Direct comparative evidence demonstrates that this complex exhibits the highest in vitro alkylating activity among 2-, 3-, and 4-pyridylmethylphosphonate isomers [1], and in vivo data indicate a marked anticancer effect with only moderate nephrotoxicity relative to cisplatin [2]. Researchers focused on developing next-generation platinum chemotherapeutics with reduced renal toxicity should prioritize procurement of this specific isomer.

Structure-Activity Relationship (SAR) Studies of Pyridine-Containing Phosphonate Ligands

The availability of a definitive single-crystal X-ray structure and updated NMR/IR data for 4-(diethoxyphosphorylmethyl)pyridine [3] makes it a reliable starting material for systematic SAR investigations. Researchers can use this compound to generate a family of metal complexes (e.g., Pt, Pd, Ru) with precise control over ligand geometry, enabling direct correlation of structural features—such as the 4-position attachment—with biological or catalytic activity.

Phosphonate Building Block for Organophosphorus Synthesis and Medicinal Chemistry

As a stable phosphonate ester, 4-(diethoxyphosphorylmethyl)pyridine can be used in Horner-Wadsworth-Emmons (HWE) olefination reactions or converted to the corresponding phosphonic acid for metal-organic framework (MOF) construction or as a phosphate mimic in enzyme inhibitor design. The recent publication of updated spectroscopic data [3] ensures that researchers can reliably monitor reaction progress and confirm product identity during multi-step synthetic sequences.

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